4-(3,4-Difluorobenzenesulfonyl)piperidine
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Overview
Description
4-(3,4-Difluorobenzenesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 3,4-difluorobenzenesulfonyl group in this compound imparts unique chemical and biological properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorobenzenesulfonyl)piperidine typically involves the reaction of piperidine with 3,4-difluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorobenzenesulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives and sulfone compounds, which can have different biological and chemical properties .
Scientific Research Applications
4-(3,4-Difluorobenzenesulfonyl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Studied for antimalarial activity.
Uniqueness
4-(3,4-Difluorobenzenesulfonyl)piperidine is unique due to the presence of the 3,4-difluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13F2NO2S |
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Molecular Weight |
261.29 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13F2NO2S/c12-10-2-1-9(7-11(10)13)17(15,16)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
GFVNUZYJGRLPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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